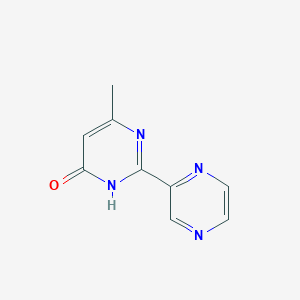

4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine

Vue d'ensemble

Description

“4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine” is a chemical compound with the molecular formula C9H8N4O and a molecular weight of 188.19 . It is a pyrimidine derivative, which is a class of compounds containing a pyrimidine ring, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” often involves multicomponent reactions. An efficient protocol for the synthesis of functionalized pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . This multicomponent synthetic route involves Lewis acids playing an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a pyrazinyl group and a hydroxy group, contributing to its reactivity and potential biological activity.Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions involving aromatic ketones, aldehydes, and a nitrogen source to synthesize functionalized pyrimidines . They can also undergo oxidation reactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been involved in the synthesis of new 7(5)-〚benzimidazol-2-yl〛méthyl-2(7)-méthyl-1,2,4-triazolo〚1,5-a〛(〚4,3-a〛)pyrimidines. Its structures have been elucidated using 1H, 13C NMR, and Mass Spectroscopy data (Elotmani, El Mahi, & Essassi, 2002).

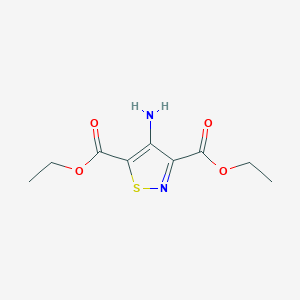

- Research has also focused on the synthesis of novel Pyrrylthieno[2,3-d]Pyrimidines and related Pyrrolo[1",2":1",6"]Pyrazino[2",3":4,5]Thieno[2,3-d]Pyrimidines using this compound (Bakhite, Geies, & El-Kashef, 2002).

Chemical Reactions and Derivatives

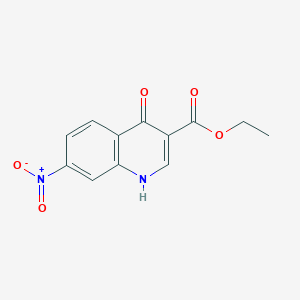

- The compound has been utilized in the synthesis of new pyrimidine and fused pyrimidine derivatives. This includes the formation of tetra-substituted pyrimidine derivatives and other complex structures (Ahmed, El-bahai, Nasser, & Abd El-Salam, 2003).

- It has been a key component in the design and synthesis of novel pyrimidine derivatives with potential anti-inflammatory and analgesic properties (Muralidharan, James Raja, & Deepti, 2019).

Applications in Drug Design and Pharmacology

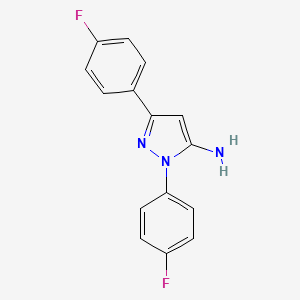

- The compound has been involved in the development of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives. These derivatives show potential for applications in AIDS chemotherapy and drug discovery (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).

- The compound's derivatives have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities, demonstrating potential in the development of new chemical entities for these purposes (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

Miscellaneous Applications

- It has been used in the regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, highlighting its versatility in organic synthesis (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2008).

- Additionally, its derivatives have shown antibacterial activity against various microbial strains, indicating its potential in antimicrobial drug development (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Mécanisme D'action

Target of Action

Pyrimidine and its derivatives have been shown to exhibit neuroprotective and anti-inflammatory activity .

Mode of Action

It is known that pyrimidine derivatives can exhibit neuroprotective properties by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also show anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It is known that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Orientations Futures

The future directions for “4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, it could be interesting to investigate its potential as a neuroprotective and anti-neuroinflammatory agent . Additionally, its use as a versatile chemical compound in scientific research, including drug development, could be explored.

Propriétés

IUPAC Name |

4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-6-4-8(14)13-9(12-6)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZRUWAFDKWIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371451 | |

| Record name | 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83551-41-1 | |

| Record name | 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

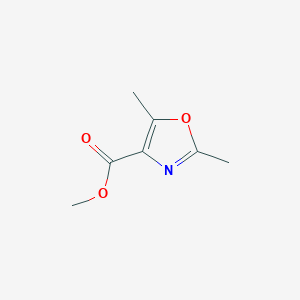

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.